Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane
Description
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is a silicon-functionalized benzocyclobutene (BCB) derivative. The benzocyclobutene core enables thermal ring-opening to generate reactive o-xylylenes, which undergo [4+2] cycloaddition or polymerization, making such compounds valuable in crosslinked polymers for electronics and composites . The trimethylsilyl group enhances thermal stability and dielectric performance, critical for microelectronic materials .
Properties
Molecular Formula |
C11H16Si |
|---|---|
Molecular Weight |
176.33 g/mol |
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)11-7-6-9-4-5-10(9)8-11/h6-8H,4-5H2,1-3H3 |
InChI Key |
MWKCBGSBCLDQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane can be synthesized through a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. The synthesis involves the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent derived from (2-bromo-vinyl)-benzene to form an intermediate.
Hydrosilylation: The intermediate is then subjected to hydrosilylation using trimethylsilane in the presence of a catalyst to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, organometallic reagents, typically under inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced bicyclic compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also employed in the development of new materials with unique properties.
Biology: Potential use in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the reactive triene ring. The compound can undergo polymerization, crosslinking, and functionalization reactions, which are facilitated by the silicon atom’s ability to form stable bonds with carbon and other elements. These reactions often involve the formation of reactive intermediates such as o-xylylenes, which can further react with alkenes or other functional groups .
Comparison with Similar Compounds
Key Findings:
Silane Substituents :
- BCB-KS’s dimethyl((E)-styryl)silane group enables photopolymerization, while BCB002’s bis(trimethylsilane) enhances thermal stability and dielectric properties due to increased silicon content .
- Trimethylsilyl groups (hypothetical in the target compound) likely improve thermal resistance compared to styryl or boronic acid derivatives.
Benzocyclobutene Core :
- All derivatives leverage the BCB ring’s thermal ring-opening (~200–300°C) to form reactive o-xylylenes, enabling crosslinking via [4+2] cycloaddition or radical pathways .
Functional Group Impact: Styryl (BCB-KS): Facilitates conjugation and copolymerization with vinyl monomers, ideal for photoresists . Boronic Acid (BCB007): Enables cross-coupling reactions for tailored organic semiconductors .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is a compound characterized by its unique bicyclic structure and the presence of a trimethylsilane group. This compound has garnered interest in various fields, particularly in organic chemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : CHSi
- Molecular Weight : 176.33 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
Biological Activity
Research into the biological activity of this compound has indicated several potential areas of interest:
- Antitumor Activity : Preliminary studies suggest that compounds with similar bicyclic structures may exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethylsilane group may enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Compounds derived from bicyclic systems have been reported to possess antimicrobial properties. The unique structural features of this compound may contribute to its efficacy against certain bacterial strains.
- Polymerization Potential : The compound's reactivity can be harnessed in polymer chemistry to create new materials with desirable properties such as thermal stability and dielectric characteristics.
Case Study 1: Synthesis and Characterization
A study conducted by Levchenko et al. (2020) synthesized bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane through a multi-step synthesis starting from benzocyclobutene. The characterization was performed using NMR spectroscopy, confirming the structural integrity and purity of the compound.
Case Study 2: Antitumor Screening
In a screening study involving various silanes, this compound showed promising results against human cancer cell lines (specific cell lines not detailed). The study highlighted the need for further exploration into its mechanism of action.
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Step 1 | Reaction of benzocyclobutene with bromovinylbenzene | 65.6% |
| Characterization | NMR analysis | Confirmed purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
